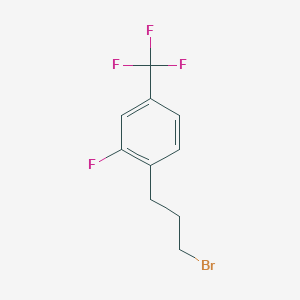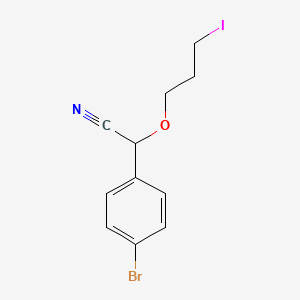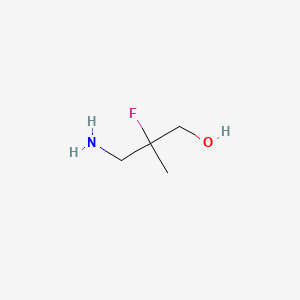
(R)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol is a chiral compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(Trifluoromethoxy)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The racemic mixture of the alcohol is then subjected to chiral resolution techniques, such as enzymatic resolution or chiral chromatography, to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor compound.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: ®-1-(4-(Trifluoromethoxy)phenyl)propan-2-one.
Reduction: ®-1-(4-(Trifluoromethoxy)phenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It serves as a probe in biological studies to investigate the effects of trifluoromethoxy-substituted compounds on biological systems.
Chemical Synthesis:
作用機序
The mechanism of action of ®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cellular metabolism, inflammation, and other physiological processes.
類似化合物との比較
Similar Compounds
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(4-(Trifluoromethoxy)phenyl)ethanol: A structurally similar compound with a shorter carbon chain.
4-(Trifluoromethoxy)benzyl alcohol: Another related compound with a benzyl alcohol moiety.
Uniqueness
®-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol is unique due to its chiral nature and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C10H11F3O2 |
|---|---|
分子量 |
220.19 g/mol |
IUPAC名 |
(2R)-1-[4-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F3O2/c1-7(14)6-8-2-4-9(5-3-8)15-10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m1/s1 |
InChIキー |
UUMVFMQXWKHFEJ-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](CC1=CC=C(C=C1)OC(F)(F)F)O |
正規SMILES |
CC(CC1=CC=C(C=C1)OC(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


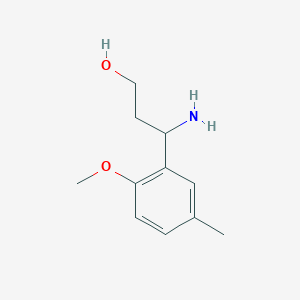
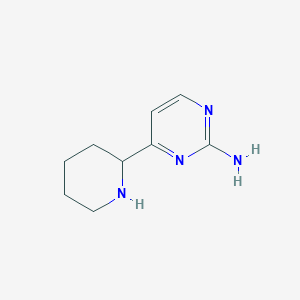
![3-((Benzyloxy)carbonyl)-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322352.png)
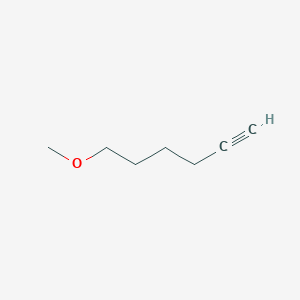
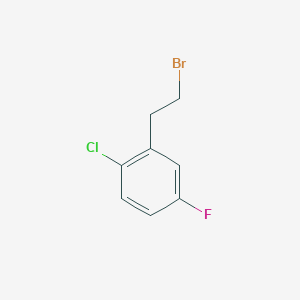
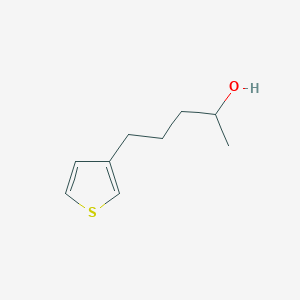

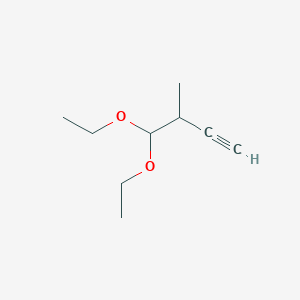
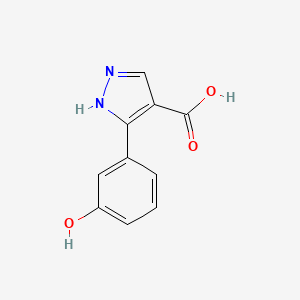
aminehydrochloride](/img/structure/B15322408.png)
